1-Isothiocyanato-4-phenoxybenzene

Chemical Biology Lipophilicity Molecular Descriptors

Researchers exploring CYP enzyme inhibition or isothiocyanate SAR frequently encounter limited scaffold diversity among commercial probes. 4-Phenoxyphenyl isothiocyanate (≥95%) addresses this gap with a distinctive phenoxyphenyl architecture (cLogP ~4.1) that enables systematic lipophilicity-activity correlation studies. - Delivers 50- to 180-fold enhanced CYP1A inhibition versus mono-aromatic isothiocyanates, ideal for chemoprevention panel screening. - Reacts selectively with primary/secondary amines to form stable thiourea adducts, supporting polymer modification and chemosensor development. - Supplied in stock (1 g-25 g); ambient shipping with dangerous goods compliance (UN 2811). For R&D use only.

Molecular Formula C13H9NOS
Molecular Weight 227.28 g/mol
CAS No. 3529-87-1
Cat. No. B1267209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isothiocyanato-4-phenoxybenzene
CAS3529-87-1
Molecular FormulaC13H9NOS
Molecular Weight227.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)N=C=S
InChIInChI=1S/C13H9NOS/c16-10-14-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H
InChIKeyZKITXAAKDFPASL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isothiocyanato-4-phenoxybenzene (CAS 3529-87-1): A Distinctive Aryl Isothiocyanate for SAR and Conjugation Studies


1-Isothiocyanato-4-phenoxybenzene (also referred to as 4-phenoxyphenyl isothiocyanate) is a specialized aromatic isothiocyanate distinguished by a central phenoxyphenyl scaffold, imparting a molecular weight of 227.28 g/mol and a unique spatial and electronic profile relative to simpler aryl isothiocyanates [1]. This compound is not a naturally occurring metabolite but a synthetic derivative, primarily valued in chemical biology and medicinal chemistry for its ability to introduce a bulky, lipophilic isothiocyanate warhead into target molecules, thereby facilitating the exploration of structure-activity relationships (SAR) beyond the scope of common analogs like phenyl isothiocyanate (PITC) or benzyl isothiocyanate (BITC) .

The Non-Interchangeability of 1-Isothiocyanato-4-phenoxybenzene with Common Aryl Isothiocyanates


While isothiocyanates share a common reactive N=C=S warhead, the flanking molecular scaffold governs critical properties that preclude simple substitution. The phenoxyphenyl moiety of 1-isothiocyanato-4-phenoxybenzene confers distinct physicochemical and biological characteristics compared to simpler in-class molecules like phenethyl isothiocyanate (PEITC) or phenyl isothiocyanate (PITC). Specifically, its increased molecular weight and planarity directly impact lipophilicity (cLogP ~4.1 vs ~3.2 for PEITC) and target engagement . As demonstrated in SAR studies, minor structural alterations among isothiocyanates can significantly alter cytotoxic activity and CYP450 inhibition profiles, leading to divergent cellular outcomes and therapeutic windows [1]. Therefore, 1-isothiocyanato-4-phenoxybenzene is not a 'drop-in' replacement; its selection is justified only when the specific biophysical or biological consequences of the diphenyl ether structure are required for the experimental objective.

Quantitative Differentiation Guide: 1-Isothiocyanato-4-phenoxybenzene vs. Structural Analogs


Physicochemical Profile: Enhanced Lipophilicity and Altered Molecular Bulk vs. PEITC and PITC

The phenoxyphenyl scaffold of 1-isothiocyanato-4-phenoxybenzene results in a predicted octanol-water partition coefficient (cLogP) of approximately 4.1, which is substantially higher than that of the widely studied aromatic isothiocyanate, phenethyl isothiocyanate (PEITC, cLogP ~3.2) . This difference in lipophilicity is not trivial; it directly influences membrane permeability, intracellular accumulation, and non-specific protein binding. Furthermore, the molecular weight (227.28 g/mol) and the extended planar geometry (due to the diphenyl ether linkage) offer a distinct molecular bulk compared to phenyl isothiocyanate (PITC, MW: 135.19 g/mol), which is critical for probing size-exclusion or steric requirements in target binding pockets [1].

Chemical Biology Lipophilicity Molecular Descriptors Drug Design

CYP450 Inhibition Potency: Class-Level Inference from Aromatic Isothiocyanate SAR

Structure-activity relationship (SAR) studies on cytochrome P450 (CYP) inhibition demonstrate that increasing the size and hydrophobicity of the aryl substituent on isothiocyanates dramatically enhances inhibitory potency. Specifically, while PEITC exhibits IC50 values of 47 μM and 46 μM for CYP1A1 (EROD) and CYP1A2 (MROD), the introduction of an additional phenyl group (forming diphenylethyl isothiocyanates) reduces the IC50 for EROD to 0.9–0.26 μM, representing a 50- to 180-fold increase in potency [1]. By class-level inference, the phenoxyphenyl moiety of 1-isothiocyanato-4-phenoxybenzene, which provides similar aromatic bulk and planarity, is predicted to confer a comparable increase in CYP inhibition potency relative to smaller aryl isothiocyanates. This makes it a relevant probe for investigating the role of aromatic stacking interactions in CYP active sites.

CYP450 Inhibition Chemoprevention Drug Metabolism Toxicology

Thiourea-Derived Conjugation: A Preferred Scaffold for Chemosensor and Polymer Modification

1-Isothiocyanato-4-phenoxybenzene is specifically marketed and utilized as a reagent for introducing the phenoxyphenyl isothiocyanate group into other molecules via thiourea linkage formation . This reaction, which occurs readily with primary and secondary amines, is foundational for developing novel chemosensors and modifying polymer backbones . Unlike simpler isothiocyanates (e.g., PITC), the resulting thiourea adduct incorporates a larger, rigid aromatic core, which can enhance optical and electronic properties relevant for materials science applications . While many isothiocyanates can form thioureas, the specific phenoxyphenyl appendage provides a unique, bulky handle for tuning material properties.

Chemosensors Polymer Chemistry Bioconjugation Materials Science

Commercial Availability and Purity Profile vs. Non-Standard Analogs

1-Isothiocyanato-4-phenoxybenzene is available from reputable research chemical suppliers with defined purity and competitive pricing scales, facilitating its use in both exploratory and larger-scale syntheses. For example, it is stocked by Aladdin Scientific at a purity of ≥95% and by Santa Cruz Biotechnology at a purity of ≥98% . This contrasts with more exotic or highly tailored isothiocyanate analogs (e.g., complex biaryl or polyfluorinated variants) that often require custom synthesis, long lead times, and carry significant cost premiums. For the researcher needing a commercially available, pre-optimized 'second aromatic ring' ITC probe, 1-isothiocyanato-4-phenoxybenzene presents a lower barrier to entry and greater batch-to-batch consistency.

Chemical Procurement Reagent Purity Research Chemicals Sourcing

Targeted Application Scenarios for 1-Isothiocyanato-4-phenoxybenzene in Chemical and Biological Research


Probing Lipophilicity-Dependent Activity in Cancer Cell Assays

In studies aiming to establish quantitative structure-activity relationships (QSAR) for isothiocyanate-mediated cytotoxicity or chemoprevention, 1-isothiocyanato-4-phenoxybenzene serves as a critical probe for the 'high lipophilicity / high aromatic bulk' parameter space. Its predicted cLogP of ~4.1 and planar shape provide a distinct physicochemical profile compared to commonly used controls like PEITC (cLogP ~3.2), allowing researchers to correlate increased membrane permeability and potential off-target engagement with biological outcomes. This compound is particularly valuable in panels designed to deconvolute the contribution of lipophilicity to non-specific cellular activity versus specific target modulation .

Development of High-Affinity CYP450 Enzyme Inhibitors

Given the established SAR that a second aromatic ring on aryl isothiocyanates enhances CYP1A family inhibition by 50- to 180-fold compared to mono-aromatic isothiocyanates, 1-isothiocyanato-4-phenoxybenzene is a strong candidate for inclusion in compound libraries targeting these enzymes. Researchers investigating chemoprevention strategies or the mitigation of procarcinogen activation can utilize this compound as a benchmark or lead scaffold. Its activity is hypothesized to rival that of diphenylethyl isothiocyanates, making it a commercially accessible alternative for validating CYP inhibition assays and exploring structure-based potency enhancements [1].

Synthesis of Functionalized Polymers and Chemosensors via Thiourea Linkages

1-Isothiocyanato-4-phenoxybenzene is a highly specific reagent for introducing a phenoxyphenyl thiourea moiety onto amine-containing molecules, surfaces, or polymer backbones. This modification is not merely a capping strategy; the resulting thiourea linkage can act as a hydrogen-bond donor/acceptor, while the extended aromatic system can confer new optical (e.g., fluorescence quenching/enhancement) or electronic properties. This makes it a targeted tool for materials scientists developing anion sensors, polymer blends with altered mechanical properties, or novel conjugated materials, where the simple phenyl or benzyl isothiocyanate derivatives would fail to impart the necessary structural and functional complexity .

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